molecular formula C9H20Cl2N2O B2558246 5-(2-Methoxyethyl)-2,5-diazaspiro[3.4]octane;dihydrochloride CAS No. 2551116-66-4

5-(2-Methoxyethyl)-2,5-diazaspiro[3.4]octane;dihydrochloride

Cat. No.: B2558246
CAS No.: 2551116-66-4
M. Wt: 243.17
InChI Key: YMQAPPYOWZUHLQ-UHFFFAOYSA-N
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Description

5-(2-Methoxyethyl)-2,5-diazaspiro[34]octane;dihydrochloride is a spirocyclic compound characterized by a unique structural motif where a spiro atom connects two rings

Scientific Research Applications

5-(2-Methoxyethyl)-2,5-diazaspiro[3.4]octane has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Methoxyethyl)-2,5-diazaspiro[3.4]octane involves several approaches. One common method is the annulation strategy, which includes the formation of the cyclopentane ring and the four-membered ring. These methods employ readily available starting materials and conventional chemical transformations with minimal chromatographic purifications .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the synthetic routes for large-scale production. This includes the use of high-yield reactions and cost-effective reagents to ensure the process is economically viable. The specific conditions and reagents used can vary depending on the desired purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

5-(2-Methoxyethyl)-2,5-diazaspiro[3.4]octane undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols. Substitution reactions can result in a wide range of products, depending on the nucleophile used .

Mechanism of Action

The mechanism of action of 5-(2-Methoxyethyl)-2,5-diazaspiro[3.4]octane involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    2-azaspiro[3.4]octane: A structurally similar compound with different substituents.

    2,6-diazaspiro[3.4]octane:

Uniqueness

5-(2-Methoxyethyl)-2,5-diazaspiro[3.4]octane is unique due to its specific substituents and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

5-(2-methoxyethyl)-2,5-diazaspiro[3.4]octane;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O.2ClH/c1-12-6-5-11-4-2-3-9(11)7-10-8-9;;/h10H,2-8H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMQAPPYOWZUHLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCCC12CNC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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